Cas no 2361588-21-6 ((2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide)

(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide is a specialized chiral compound featuring a benzothiazole dioxo moiety and an acrylamide-functionalized ethyl group. Its unique structure, incorporating a pyrrolidine-2-carboxamide scaffold, makes it a valuable intermediate in medicinal chemistry and drug development. The presence of the acrylamide group allows for further functionalization via Michael addition or polymerization, enhancing its utility in targeted covalent inhibitor design. The stereospecific (2S) configuration ensures precise biological interactions, while the benzothiazole sulfone group contributes to improved metabolic stability. This compound is particularly suited for applications in protease inhibitor research and covalent drug discovery, offering controlled reactivity and structural versatility.
(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide structure
2361588-21-6 structure
Product name:(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide
CAS No:2361588-21-6
MF:C17H20N4O4S
Molecular Weight:376.430102348328
CID:6135603
PubChem ID:145889798

(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • Z1174898693
    • N-(2-{[(2S)-1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide
    • 2361588-21-6
    • EN300-26613927
    • (2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide
    • インチ: 1S/C17H20N4O4S/c1-2-15(22)18-9-10-19-17(23)13-7-5-11-21(13)16-12-6-3-4-8-14(12)26(24,25)20-16/h2-4,6,8,13H,1,5,7,9-11H2,(H,18,22)(H,19,23)/t13-/m0/s1
    • InChIKey: LERVFWODVMHIKF-ZDUSSCGKSA-N
    • SMILES: S1(C2C=CC=CC=2C(=N1)N1CCC[C@H]1C(NCCNC(C=C)=O)=O)(=O)=O

計算された属性

  • 精确分子量: 376.12052631g/mol
  • 同位素质量: 376.12052631g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 713
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 116Ų

(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26613927-0.05g
N-(2-{[(2S)-1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide
2361588-21-6 95.0%
0.05g
$246.0 2025-03-20

(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide 関連文献

(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamideに関する追加情報

(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide: A Comprehensive Overview

The compound with CAS No. NO. 888 is a highly specialized chemical entity known as (2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-
This compound has garnered significant attention in the scientific community due to its unique structural features and potential applications in various fields. In this article, we delve into the properties, synthesis, applications, and recent advancements related to this compound.

The molecular structure of (
is characterized by a pyrrolidine ring fused with a benzothiazole moiety and an enoylamine group. This combination of functional groups imparts the compound with remarkable chemical and biological properties. The benzothiazole ring is known for its aromatic stability and ability to participate in various chemical reactions. The pyrrolidine ring adds flexibility and enhances the compound's ability to interact with biological systems. The enoylamine group further contributes to the compound's reactivity and selectivity in different environments.

Recent studies have highlighted the potential of this compound in the field of drug discovery. Its unique structure allows it to act as a versatile scaffold for designing bioactive molecules. For instance, researchers have explored its role as a potential inhibitor of certain enzymes involved in disease pathways. The compound's ability to form hydrogen bonds and π–π interactions makes it an ideal candidate for targeting specific protein pockets.

The synthesis of (
involves a multi-step process that combines organic synthesis techniques with advanced catalytic methods. Key steps include the formation of the benzothiazole ring through cyclization reactions and the subsequent attachment of the pyrrolidine and enoylamine groups. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of the (S)-enantiomer, which is crucial for its biological activity.

In terms of applications, this compound has shown promise in materials science as well. Its ability to form self-assembled monolayers and its photoluminescent properties make it a candidate for use in sensors and optoelectronic devices. Researchers have also investigated its potential as a building block for supramolecular architectures.

One of the most exciting developments related to this compound is its role in green chemistry. Scientists have demonstrated that it can be used as a catalyst in environmentally friendly reactions, reducing waste and improving reaction efficiency. This aligns with global efforts to develop sustainable chemical processes.

Despite its numerous advantages, there are challenges associated with the large-scale production and commercialization of this compound. Issues such as scalability, cost-effectiveness, and regulatory compliance need to be addressed before it can be widely adopted in industrial applications.

In conclusion,
CAS No.
stands out as a remarkable chemical entity with diverse applications across multiple disciplines.
With ongoing research and development efforts,
there is no doubt that this compound will continue to play a pivotal role in advancing science and technology.

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